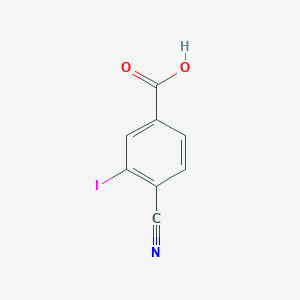

4-cyano-3-iodoBenzoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H4INO2 |

|---|---|

Molekulargewicht |

273.03 g/mol |

IUPAC-Name |

4-cyano-3-iodobenzoic acid |

InChI |

InChI=1S/C8H4INO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) |

InChI-Schlüssel |

MAPYTADMDDOORV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(=O)O)I)C#N |

Herkunft des Produkts |

United States |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-cyano-3-iodobenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.

In a typical ¹H NMR spectrum of this compound, the aromatic region is of primary interest, displaying signals for the three protons on the benzene (B151609) ring. The substitution pattern—a carboxylic acid at position 1, an iodine atom at position 3, and a cyano group at position 4—dictates the chemical shift and splitting pattern for each proton. The electron-withdrawing nature of the cyano and carboxyl groups, combined with the influence of the iodine atom, results in a complex and informative spectrum. The acidic proton of the carboxylic acid group is also observable, typically as a broad singlet at a significantly downfield chemical shift (often >10 ppm), though its observation can depend on the solvent used. spectrabase.com

The expected signals for the aromatic protons in a suitable deuterated solvent (like DMSO-d₆) would be:

A doublet corresponding to the proton at position 5.

A doublet of doublets for the proton at position 6.

A doublet for the proton at position 2.

Table 1: Predicted ¹H NMR Signals for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) Range | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-2 | 8.3 - 8.5 | Doublet (d) | Shifted downfield due to proximity to the iodine and deshielding from the carboxylic acid group. |

| H-5 | 8.1 - 8.3 | Doublet (d) | Shifted downfield due to deshielding from the adjacent cyano group. |

| H-6 | 7.8 - 8.0 | Doublet of Doublets (dd) | Couples to both H-2 and H-5. |

| -COOH | >10 | Broad Singlet (br s) | Exchangeable proton; chemical shift is concentration and solvent dependent. |

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the seven carbon atoms of the substituted benzene ring and the single carbon of the carboxyl group. The chemical shifts provide direct evidence of the different carbon environments. docbrown.info

Key expected signals include:

The carboxyl carbon (-COOH), which typically appears in the range of 165-175 ppm. researchgate.net

The cyano carbon (-C≡N), generally found in the 115-125 ppm region.

The carbon atom bonded to the iodine (C-I), which is shifted to a higher field (lower ppm value) compared to other aromatic carbons due to the heavy atom effect of iodine. It is expected in the 90-100 ppm range.

The remaining five aromatic carbons, whose chemical shifts are influenced by the electronic effects of the attached substituents.

Table 2: Predicted ¹³C NMR Signals for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) Range | Notes |

|---|---|---|

| -COOH | 165 - 175 | Carboxyl carbon, typically a low-intensity signal. |

| -C≡N | 115 - 125 | Nitrile carbon. |

| C-1 (-CCOOH) | 130 - 135 | Quaternary carbon attached to the carboxylic acid. |

| C-2 | 138 - 142 | Aromatic CH. |

| C-3 (-CI) | 90 - 100 | Quaternary carbon attached to iodine; significant upfield shift. |

| C-4 (-CCN) | 110 - 118 | Quaternary carbon attached to the cyano group. |

| C-5 | 135 - 140 | Aromatic CH. |

| C-6 | 130 - 135 | Aromatic CH. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is essential for identifying the specific functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The spectrum for the related compound 4-cyanobenzoic acid shows characteristic peaks for the nitrile and carboxylic acid groups. rasayanjournal.co.in For this compound, these would be supplemented by vibrations involving the C-I bond.

Key expected absorption bands include:

A broad O-H stretching band from the carboxylic acid dimer, typically observed in the 2500-3300 cm⁻¹ region.

A sharp, strong C=O stretching vibration from the carbonyl of the carboxylic acid, usually around 1700 cm⁻¹.

A sharp, medium-intensity C≡N stretching band for the nitrile group, expected in the 2220-2240 cm⁻¹ range. rasayanjournal.co.in

Aromatic C-H stretching vibrations just above 3000 cm⁻¹. rasayanjournal.co.in

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

A C-I stretching vibration, which is expected at low frequencies, typically below 600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) Range | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C≡N stretch (Nitrile) | 2220 - 2240 | Sharp, Medium |

| C=O stretch (Carbonyl) | 1680 - 1710 | Sharp, Strong |

| C=C stretch (Aromatic) | 1400 - 1600 | Medium |

| C-I stretch | < 600 | Medium to Weak |

Raman spectroscopy provides complementary information to FTIR. For aromatic nitriles, the C≡N stretch is a particularly prominent feature in the Raman spectrum. The spectrum of the related 4-cyanobenzoic acid shows a strong nitrile band at 2239 cm⁻¹. rasayanjournal.co.in Symmetrical vibrations, such as the ring breathing mode of the benzene ring, are also typically strong and provide a useful fingerprint for the molecule. The C-I bond vibration would also be observable in the low-frequency region.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) Range | Intensity |

|---|---|---|

| C≡N stretch (Nitrile) | 2220 - 2240 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C=O stretch (Carbonyl) | 1680 - 1710 | Medium |

| C-I stretch | < 600 | Medium |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to study its fragmentation patterns upon ionization. For this compound (C₈H₄INO₂), high-resolution mass spectrometry (HRMS) would confirm its exact mass. The molecular weight is approximately 273.03 g/mol .

The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight. Due to the presence of iodine, which is monoisotopic (¹²⁷I), the isotopic pattern of the molecular ion is relatively simple.

Common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals:

Loss of the hydroxyl group (-OH) from the carboxylic acid.

Loss of the entire carboxyl group (-COOH).

Loss of the iodine atom (-I).

Loss of the cyano group (-CN).

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | ~273 | Molecular Ion |

| [M - OH]⁺ | ~256 | Loss of hydroxyl radical |

| [M - COOH]⁺ | ~228 | Loss of carboxyl group |

| [M - I]⁺ | ~146 | Loss of iodine radical |

Electrospray Ionization Ion-Trap Mass Spectrometry (ESI-IT-MS)

Electrospray Ionization Ion-Trap Mass Spectrometry (ESI-IT-MS) is a powerful analytical technique for determining the molecular weight and structure of compounds. In ESI, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions from the analyte molecules. These ions are then guided into an ion trap. uab.edubasinc.com

An ion trap consists of a ring electrode and two end-cap electrodes that generate a three-dimensional quadrupole electric field. This field traps ions in a stable oscillating trajectory. basinc.com By altering the electric fields, ions of a specific mass-to-charge ratio (m/z) can be selectively ejected from the trap and directed to a detector. A key advantage of ion trap instruments is their ability to perform tandem mass spectrometry (MSⁿ) experiments. Trapped ions can be fragmented by collision with an inert gas (like helium), and the resulting fragment ions can themselves be trapped and further fragmented. uab.edunih.gov This process provides detailed structural information about the analyte. nih.gov

While specific ESI-IT-MS studies on this compound are not detailed in the available literature, research on related aromatic acids provides insight. For instance, a study on various benzoic acid derivatives using ESI-MS in negative ionization mode investigated the formation of the deprotonated molecular ion [M-H]⁻ and sodium-bridged dimer ions [2M-2H+Na]⁻. nih.gov The study found that the efficiency of ion formation is influenced by both the solution-phase properties (like pKa) and gas-phase characteristics of the analyte. For halide-substituted benzoic acids, placing an electron-withdrawing substituent at the meta-position resulted in the greatest enhancement in sensitivity. nih.gov This suggests that for this compound, ESI-IT-MS analysis would likely be performed in negative ion mode, yielding a prominent [M-H]⁻ ion and potentially dimer adducts, with MSⁿ experiments revealing fragmentation patterns characteristic of the cyano, iodo, and carboxylic acid functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas flows through the column, and the separation of components is achieved based on their differential partitioning between the mobile gas phase and the stationary phase coated on the column walls. The separated components then enter the mass spectrometer, which ionizes them, separates the ions by their mass-to-charge ratio, and detects them.

GC-MS is particularly valuable for monitoring the progress of chemical reactions, allowing researchers to track the consumption of reactants and the formation of products and byproducts. For example, in the synthesis of compounds similar to this compound, such as in Suzuki-Miyaura couplings involving 2-cyano-5-iodobenzoic acid, GC-MS is used to track yields and identify byproducts. In other research involving precursors like 4-cyanobenzoic acid and 4-iodobenzoic acid, GC-MS serves as a primary characterization tool. rsc.org The technique is also used as a confirmatory tool for analyzing trace contaminants in beverages, where analytes are often derivatized to increase their volatility before GC-MS analysis. acs.org For monitoring a reaction involving this compound, aliquots of the reaction mixture would be taken at different time points, potentially derivatized (e.g., esterified) to make the acid more volatile, and then analyzed by GC-MS to quantify the relative amounts of starting material, intermediates, and final product.

Liquid Chromatography-Electrospray Injection-Mass Spectrometry/Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Injection-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective analytical method ideal for non-volatile or thermally unstable compounds like aromatic acids. The technique couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of tandem mass spectrometry. rsc.org

The process begins with the separation of a sample mixture by HPLC. The eluent from the HPLC column is then introduced into the ESI source of the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity. A precursor ion of interest is selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed in a second mass analyzer. This allows for highly selective and sensitive quantification, even in complex matrices. rsc.org

Although specific LC-ESI-MS/MS methods for this compound are not prominent in the literature, the technique is widely applied to similar molecules. It is used for the analysis of a wide range of compounds, from peptides to environmental pollutants in water samples. acs.orgrsc.org For aromatic acids, reversed-phase HPLC is typically used for separation, often with a mobile phase containing an acid modifier like formic acid to ensure good peak shape. rsc.org An LC-ESI-MS/MS method for this compound would likely involve selecting the [M-H]⁻ ion as the precursor and monitoring specific fragmentation pathways to achieve sensitive and selective detection and quantification.

X-ray Diffraction Techniques for Solid-State Structural Analysis

X-ray diffraction (XRD) techniques are the definitive methods for determining the three-dimensional atomic arrangement within a crystalline solid.

Single-Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

SCXRD is crucial for understanding the non-covalent interactions that govern how molecules pack together in the solid state, such as hydrogen bonds and halogen bonds. acs.orgrsc.org While the crystal structure for this compound itself is not reported in the searched literature, extensive studies on related halogenated benzoic acids provide a clear picture of the expected interactions.

For instance, a study on cocrystals of m-halogenobenzoic acids and m-halogenopyridines revealed that the molecular complexes are formed through hydrogen bonds between the acid's carboxyl group and the pyridine's nitrogen atom. acs.org Furthermore, the presence of iodine, a strong halogen bond donor, was found to be a prerequisite for creating long-range order in the crystal structures through I···O halogen bonds. acs.org Another study on molecular complexes of various substituted benzoic acids (including 4-cyanobenzoic acid) with the proton sponge DMAN showed that the solid-state structures are governed by charge-assisted hydrogen bonds and other weak hydrogen bonds that can be predictably tuned by changing the substituents on the benzoic acid ring. rsc.org These studies demonstrate how SCXRD provides fundamental insights into molecular geometry and the specific intermolecular forces, like halogen bonding involving the iodine atom and hydrogen bonding from the carboxylic acid group, that would dictate the solid-state architecture of this compound.

Table 1: Example Crystallographic Data for a Related Substituted Benzoic Acid Complex This table presents data for a complex containing 4-cyanobenzoic acid to illustrate the type of information obtained from SCXRD studies.

| Parameter | DMAN · (4-cyanobenzoic acid)₃ |

| Chemical Formula | C₃₈H₃₄N₅O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.123(3) |

| b (Å) | 14.776(3) |

| c (Å) | 16.591(3) |

| α (°) | 90 |

| β (°) | 94.66(3) |

| γ (°) | 90 |

| Volume (ų) | 3449.6(11) |

| Z | 4 |

| Data sourced from a study on molecular complexes of DMAN. kent.ac.uk |

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to characterize the crystalline nature of bulk materials. units.it Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. The sample is irradiated with X-rays, and the detector scans a range of angles (2θ) to measure the scattered intensity. The resulting diffractogram is a plot of intensity versus 2θ, which serves as a unique "fingerprint" for a specific crystalline phase. units.it

PXRD is widely used in pharmaceutical and materials science for several purposes:

Phase Identification: By comparing the experimental pattern to a database of known patterns, the crystalline phases present in a sample can be identified. units.it

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. units.it

Purity Analysis: The presence of crystalline impurities can be detected.

Determination of Crystallinity: The technique can be used to determine the percentage of crystalline material in a partially amorphous sample. units.it

In research involving related compounds, PXRD was used to characterize covalent organic frameworks (COFs) synthesized using various substituted benzoic acids, including 4-cyanobenzoic acid and 4-iodobenzoic acid, as modulators. The PXRD patterns confirmed the crystalline nature of the resulting COF-300 material. rsc.org In another study, the crystal structures of five different substituted benzoic acid derivatives were successfully determined from high-quality PXRD data. researchgate.net For this compound, PXRD would be an essential tool for routine characterization, quality control, and for identifying and distinguishing potential polymorphic forms. google.com

Advanced Chromatographic and Electrophoretic Separation Techniques

Beyond standard GC-MS and LC-MS, other advanced separation techniques are vital for the analysis and purification of compounds like this compound.

High-Performance Liquid Chromatography (HPLC): As a standalone technique, HPLC is fundamental for both the analysis and purification of substituted benzoic acids. chemie-brunschwig.ch In preparative HPLC, larger columns are used to isolate pure compounds from reaction mixtures. rsc.org Analytical HPLC is used to assess purity, with detection often performed using a UV detector.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring reactions, identifying compounds, and determining purity. rsc.org In reversed-phase TLC (RP-TLC), a nonpolar stationary phase is used with a polar mobile phase. This technique is also employed to estimate the lipophilicity of compounds, which is a critical parameter in drug discovery. Studies have shown that the retention factor in RP-TLC can be correlated with the octanol-water partition coefficient (log P). researchgate.net

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. The separation occurs in a narrow capillary filled with an electrolyte solution. In one application, 3-iodobenzoic acid was used as a component of the background electrolyte to facilitate the separation of uncharged molecules by providing UV absorbance for indirect detection. chemicalbook.com This demonstrates the utility of iodinated benzoic acids in advanced electrophoretic methods. For this compound, CE could offer a high-efficiency method for purity determination and analysis. researchgate.net

Capillary Zone Electrophoresis (CZE) for Aromatic Acid Separation

Capillary Zone Electrophoresis (CZE) is a high-performance separation technique utilized in analytical chemistry to separate charged molecules within a sample. youtube.comnih.gov The method employs a narrow-bore fused-silica capillary filled with a conductive buffer solution. youtube.comsciex.com When a high voltage is applied across the capillary, ions within the sample migrate towards the electrode of opposite charge at different velocities, enabling separation. youtube.comnih.gov This migration speed is determined by the ion's charge-to-mass ratio and the viscosity of the buffer solution. youtube.com

The separation mechanism in CZE is based on differences in electrophoretic mobility. sciex.com A key phenomenon in CZE is the electroosmotic flow (EOF), which is the bulk flow of the buffer solution within the capillary. sciex.com This flow is generated by the surface charge on the capillary's inner wall and can carry all analytes, regardless of their charge, toward the detector. sciex.com The combination of electrophoretic mobility and electroosmotic flow allows for the simultaneous analysis of cations, anions, and neutral species. sciex.com

In the context of aromatic acids like this compound, CZE is a powerful tool for separation and analysis. A study on the separation of benzoic acid and its photodegradation products demonstrated the utility of CZE. nih.gov The method was optimized by adjusting parameters such as the run buffer, applied voltage, and injection time to achieve effective separation of various hydroxybenzoic acid isomers. nih.gov The high resolution of CZE, coupled with detection methods like ultraviolet (UV) absorbance, makes it suitable for analyzing complex mixtures of structurally similar aromatic acids. youtube.comnih.gov

Below is a table summarizing typical parameters for CZE analysis of aromatic acids based on established methods for similar compounds.

Table 1: Typical CZE Operating Parameters for Aromatic Acid Separation

| Parameter | Typical Value / Condition | Purpose / Effect | Citation |

|---|---|---|---|

| Capillary | Fused-silica, 25-75 µm internal diameter | Provides the medium for separation; smaller diameters offer higher resolution. | youtube.com |

| Buffer | Sodium Borate, Phosphate Buffer | Maintains pH and conductivity, influencing analyte charge and EOF. | sciex.comnih.gov |

| Buffer pH | Adjusted based on analyte pKa | Affects the degree of ionization of the acid and the surface charge of the capillary wall, thus influencing mobility and EOF. | sciex.com |

| Applied Voltage | 15-30 kV | Drives the separation; higher voltage generally leads to faster analysis but can generate heat. | nih.gov |

| Injection Mode | Pressure or Electrokinetic | Introduces a precise volume of the sample into the capillary. | sciex.com |

| Detection | UV Absorbance (e.g., 214 nm) | Quantifies the analytes as they pass the detector window. | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. libretexts.org In HPLC, a liquid mobile phase carries a sample through a column packed with a solid stationary phase. libretexts.org The separation is based on the differential partitioning of the sample's components between the two phases. libretexts.org

For polar compounds like aromatic acids, reversed-phase HPLC is the most common approach. libretexts.org This method uses a nonpolar stationary phase (such as C18-bonded silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). libretexts.orgresearchgate.net The retention of the analytes can be finely tuned by adjusting the composition and pH of the mobile phase. libretexts.org For instance, adding an acid like trifluoroacetic acid (TFA) or using a buffer helps control the ionization state of the benzoic acid derivative, ensuring reproducible retention times. mjcce.org.mk

A validated isocratic HPLC method was developed for the quantification of p-hydroxy benzoic acid, demonstrating the technique's utility for this class of compounds. mjcce.org.mk The method achieved separation on a C18 column using a mobile phase of acetonitrile and 0.05% TFA in water. mjcce.org.mk Quantification is typically performed using a Photodiode Array (PDA) or UV detector set to a wavelength where the analyte exhibits strong absorbance. mjcce.org.mk The method's performance is validated by assessing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). mjcce.org.mk

The table below details typical parameters for an HPLC method suitable for quantifying this compound, based on established methods for similar benzoic acid derivatives.

Table 2: HPLC Method Parameters for Quantification of Benzoic Acid Derivatives

| Parameter | Specification | Purpose | Citation |

|---|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating components based on hydrophobicity. | libretexts.orgmjcce.org.mk |

| Mobile Phase | Acetonitrile and Water with 0.05% Trifluoroacetic Acid (TFA) | Elutes the compounds from the column; TFA controls pH and improves peak shape. | mjcce.org.mk |

| Elution Mode | Isocratic (constant mobile phase composition) | Provides simple and rapid analysis. | mjcce.org.mk |

| Flow Rate | ~1.0 mL/min | Determines the speed of the analysis and affects separation efficiency. | |

| Detector | Photodiode Array (PDA) or UV | Measures the absorbance of the analyte for quantification. | mjcce.org.mk |

| Detection Wavelength | ~254 nm | Wavelength at which the aromatic acid analyte strongly absorbs UV light. | |

| Limit of Detection (LOD) | 1 µg/mL | The lowest concentration of analyte that can be reliably detected. | mjcce.org.mk |

| Limit of Quantification (LOQ) | 2.5 µg/mL | The lowest concentration of analyte that can be accurately quantified. | mjcce.org.mk |

Solid-Phase Extraction (SPE) for Preconcentration of Aromatic Acids

Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate, purify, and concentrate specific analytes from a complex mixture. organomation.comsigmaaldrich.com It operates on the principles of chromatography, where compounds are partitioned between a liquid phase (the sample) and a solid phase (the sorbent). organomation.com SPE is widely favored over traditional liquid-liquid extraction because it often provides higher and more consistent recoveries, reduces the consumption of organic solvents, and can be easily automated. organomation.comnih.gov

The process involves passing a liquid sample through a cartridge containing a solid adsorbent material. nih.gov For aromatic acids in aqueous samples, a nonpolar sorbent like C18 (octadecyl-bonded silica) is commonly used in a "bind and elute" strategy. nih.govchromatographyonline.com This involves several key steps:

Conditioning: The sorbent is treated with a solvent like methanol to activate the stationary phase, followed by water or a buffer to equilibrate it to the sample's conditions. chromatographyonline.com

Loading: The sample is passed through the cartridge. The aromatic acid, being less polar than the aqueous matrix, is retained on the nonpolar C18 sorbent. chromatographyonline.com

Washing: The cartridge is washed with a weak solvent (e.g., water) to remove salts and other polar impurities that were not retained. nih.gov

Elution: A strong, nonpolar organic solvent (e.g., methanol or acetonitrile) is passed through the cartridge to disrupt the interactions between the analyte and the sorbent, eluting the concentrated analyte for subsequent analysis. nih.gov

The general procedure for SPE preconcentration is outlined in the table below.

Table 3: General Steps for Solid-Phase Extraction (SPE) of Aromatic Acids

| Step | Procedure | Purpose | Citation |

|---|---|---|---|

| 1. Sorbent Conditioning | Rinse the C18 cartridge sequentially with an organic solvent (e.g., methanol) and then water. | To activate the sorbent and ensure reproducible retention of the analyte. | chromatographyonline.com |

| 2. Sample Loading | Pass the aqueous sample (pH may be adjusted) through the cartridge at a controlled flow rate. | To adsorb the target analyte (this compound) onto the sorbent. | nih.gov |

| 3. Washing | Rinse the cartridge with deionized water or a weak aqueous-organic mixture. | To remove interfering compounds that are more polar than the analyte. | nih.gov |

| 4. Elution | Elute the retained analyte using a small volume of a strong organic solvent (e.g., acetonitrile, methanol). | To recover the purified and concentrated analyte from the sorbent. | nih.gov |

Computational and Theoretical Chemistry of 4 Cyano 3 Iodobenzoic Acid Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for elucidating the electronic structure of molecules like 4-cyano-3-iodobenzoic acid. These methods model the distribution of electrons within the molecule, which governs its chemical properties and reactivity.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For derivatives of benzoic acid, DFT calculations, particularly using the B3LYP functional, are frequently employed to determine optimized geometries, molecular orbitals, and vibrational frequencies. researchgate.netresearchgate.net

In the case of this compound, DFT studies would focus on how the substituents influence the electronic distribution on the benzene (B151609) ring. The strong electron-withdrawing nature of the cyano group, combined with the inductive and resonance effects of the iodo and carboxylic acid groups, significantly shapes the molecule's electronic landscape. DFT calculations for related halogenated benzoic acids reveal that the highest occupied molecular orbital (HOMO) is typically localized over the aromatic ring and halogen substituents, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the electron-withdrawing groups. The presence of the cyano group is expected to lower the LUMO energy, thereby enhancing the molecule's electrophilicity.

Key molecular properties of this compound that can be calculated using DFT are summarized in the table below. These values are typically derived from calculations using a basis set such as 6-311++G(d,p).

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | The iodine and benzene ring would be the primary contributors. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Expected to be low due to the strong electron-withdrawing cyano and carboxyl groups, indicating high electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a key indicator of chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Expected to be significant due to the asymmetric substitution with polar functional groups. |

| Vibrational Frequencies | Frequencies of molecular vibrations, which correspond to peaks in IR and Raman spectra. | Calculations can help in the assignment of experimental spectra for structural confirmation. researchgate.net |

This table presents expected trends and properties based on DFT studies of analogous compounds.

While DFT is a prevalent method, Hartree-Fock (HF) theory represents an alternative ab initio approach. HF calculations are often performed alongside DFT to provide a comparative benchmark for results like optimized geometry and vibrational frequencies. researchgate.net Although HF systematically tends to overestimate the HOMO-LUMO gap and neglects electron correlation to the same extent as DFT, its results can still be valuable for validating trends. researchgate.netresearchgate.net

Semiempirical methods, such as PM3, PM6, and PM7, offer a computationally less expensive alternative for studying large molecular systems. researchgate.net These methods use parameters derived from experimental data to simplify calculations. For a molecule like this compound, semiempirical methods could be used for initial conformational analysis or to model larger systems, such as molecular clusters or interactions with other molecules, where full DFT or HF calculations would be prohibitively time-consuming. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a guide to the reactive behavior of a molecule by identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

For this compound, an MEP map would reveal distinct features:

Negative Potential (Red/Yellow): The most negative regions are expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group. These sites are the most likely to act as hydrogen bond acceptors or to be targeted by electrophiles.

Positive Potential (Blue): A region of positive potential is anticipated around the acidic hydrogen of the carboxyl group, confirming its role as a hydrogen bond donor. Furthermore, the iodine atom is expected to exhibit a region of positive potential along the C-I bond axis, known as a σ-hole. jyu.fi This positive σ-hole makes the iodine atom a potential halogen bond donor, an interaction critical to its crystal engineering and biological interactions. jyu.fi

Aromatic Ring: The potential over the aromatic ring will be complex, influenced by the competing effects of the attached functional groups.

By visualizing these regions, MEP analysis allows for the prediction of how this compound will interact with other molecules, including solvents, reagents, and biological targets. acs.org

Theoretical Studies of Intermolecular Interactions in Condensed Phases

In the solid state, the properties of this compound are not governed by the molecule in isolation but by the intricate network of intermolecular interactions that dictate the crystal packing.

Understanding the stability of a crystal structure requires the calculation of its lattice energy. The PIXEL method is a semi-empirical approach that calculates intermolecular interaction energies by partitioning the energy into Coulombic, polarization, dispersion, and repulsion terms based on the molecule's electron density. researchgate.netresearchgate.net

O-H···O Hydrogen Bonds: Strong hydrogen bonds forming dimers between the carboxylic acid groups of adjacent molecules.

C-I···N/O Halogen Bonds: The σ-hole on the iodine atom can lead to stabilizing halogen bonds with the nitrogen of the cyano group or the oxygen of a carboxyl group. jyu.fi

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

The PIXEL method provides a quantitative breakdown of these forces, as illustrated in the hypothetical energy decomposition table below.

| Interaction Type | Coulombic (E_coul) | Polarization (E_pol) | Dispersion (E_disp) | Repulsion (E_rep) | Total Energy (E_tot) |

| Carboxylic Acid Dimer (O-H···O) | Strong, Attractive | Attractive | Moderate, Attractive | Repulsive | Strongly Attractive |

| Halogen Bond (C-I···N) | Moderate, Attractive | Attractive | Moderate, Attractive | Repulsive | Attractive |

| π-π Stacking | Weak | Weak | Strong, Attractive | Repulsive | Moderately Attractive |

This table is a qualitative representation of expected energy contributions for key interactions in this compound based on the PIXEL methodology. researchgate.netresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density, ρ(r). nih.gov By locating critical points in the electron density, QTAIM can identify and characterize the nature of interactions.

In the context of this compound, QTAIM analysis of the crystalline state would involve:

Locating Bond Critical Points (BCPs): The presence of a BCP between two atoms is an unambiguous indicator of an interaction pathway. nih.gov BCPs would be expected for the strong O-H···O hydrogen bonds and for any C-I···N/O halogen bonds. researchgate.net

Analyzing BCP Properties: The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the interaction's strength and nature. For hydrogen bonds and halogen bonds, which are closed-shell interactions, one expects to find low ρ and positive ∇²ρ values at the BCP. jyu.fi

This analysis allows for a clear mapping and classification of the non-covalent interactions responsible for the supramolecular assembly of this compound in its crystal lattice, complementing the energetic picture provided by methods like PIXEL. nih.govresearchgate.net

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms and pathways involving this compound. These theoretical studies can predict the feasibility of synthetic routes and rationalize experimental outcomes by mapping the potential energy surfaces of reactions.

Key Computational Approaches:

Density Functional Theory (DFT): This is a widely used method for studying the electronic structure of molecules. uc.pt Functionals such as B3LYP are often employed with basis sets like 6-311++G(d,p) to accurately model benzoic acid derivatives. uc.pt

Transition State Theory: This theory is used to locate and characterize the transition states of a reaction, which correspond to the highest energy point along the reaction coordinate. The energy of the transition state is crucial for determining the activation energy and, consequently, the reaction rate.

Reaction Pathway Analysis: Computational models can trace the entire reaction pathway, identifying intermediates and transition states. This provides a step-by-step understanding of how reactants are converted into products.

Modeling of Key Reaction Types:

Iodination Reactions: The introduction of an iodine atom to a benzoic acid core can be modeled to understand the regioselectivity and reaction mechanism. For instance, studies on the iridium-catalyzed ortho-iodination of benzoic acids have utilized DFT calculations to investigate intermediates and transition states, revealing that the C-H activation step is not turnover-limiting. acs.org

Cyanation Reactions: The synthesis of cyanobenzoic acids can be explored computationally. For example, the electrocarboxylation route to synthesize 4-cyanobenzoic acid has been studied to understand the reaction mechanism, highlighting the role of synergistic effects between electrochemical techniques and ionic liquids. researchgate.net

Cycloaddition Reactions: In systems containing cyanamides, computational studies have been instrumental in predicting reaction pathways and regioselectivity in gold-catalyzed cycloadditions, demonstrating a preference for the formation of six-membered pyridine (B92270) derivatives over five-membered pyrrole (B145914) rings. nih.gov

Illustrative Computational Data for Reaction Modeling:

Below is a table summarizing typical computational data generated in the study of reaction mechanisms for compounds analogous to this compound.

| Parameter | Computational Method | Typical Application | Reference |

| Activation Energy (Ea) | DFT (B3LYP) | Determining the rate-determining step in a multi-step reaction, such as iridium-catalyzed iodination. | acs.org |

| Reaction Enthalpy (ΔH) | DFT | Assessing the thermodynamics of a reaction, for instance, in the formation of cyanobenzoic acid derivatives. | researchgate.net |

| Transition State Geometry | DFT | Visualizing the molecular structure at the peak of the energy barrier to understand steric and electronic effects. | nih.gov |

| Intermediate Stability | DFT | Identifying stable intermediates along a reaction pathway, which can sometimes be experimentally isolated or detected. | acs.org |

Prediction of Excited-State Properties and Spectroscopic Signatures

Computational methods are also invaluable for predicting the excited-state properties and spectroscopic signatures of this compound. These predictions are essential for interpreting experimental spectra and understanding the photophysical behavior of the molecule.

Computational Techniques for Excited States and Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT): This is the most common method for calculating the electronic excitation energies and oscillator strengths, which are directly related to UV-Vis absorption spectra.

Complete Active Space Self-Consistent Field (CASSCF) and Second-Order Perturbation Theory (CASPT2): These are high-level ab initio methods used for more accurate predictions of excited states, especially in cases where TD-DFT may not be sufficient. nih.gov

Vibrational Frequency Calculations: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) and Raman spectrum. actascientific.com These calculations help in the assignment of experimental vibrational bands. actascientific.com

Predicted Spectroscopic Features:

UV-Vis Spectroscopy: The electronic transitions of this compound are expected to be influenced by both the cyano and iodo substituents. The cyano group, being a strong electron-withdrawing group, can cause a red shift (bathochromic shift) in the π→π* transitions of the benzene ring. mdpi.com The iodine atom, through the heavy-atom effect, can facilitate intersystem crossing to triplet states. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by specific vibrational modes. Key predicted absorptions would include the O-H stretch of the carboxylic acid, the C=O stretch, the C≡N stretch of the cyano group, and various C-H and C-C stretching and bending modes of the aromatic ring. DFT calculations can provide precise theoretical frequencies for these vibrations. actascientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct prediction of excited states, computational methods can calculate NMR chemical shifts. The electron-withdrawing nature of the cyano and iodo groups would significantly influence the chemical shifts of the aromatic protons and carbons, and these effects can be accurately modeled.

Table of Predicted Spectroscopic Data and Properties:

The following table outlines the types of spectroscopic data that can be computationally predicted for this compound, based on studies of similar compounds.

| Spectroscopic Property | Computational Method | Predicted Feature | Reference |

| Maximum Absorption Wavelength (λmax) | TD-DFT | Prediction of π→π* transitions in the UV region, influenced by the cyano and iodo substituents. | mdpi.com |

| Vibrational Frequencies (cm⁻¹) | DFT (B3LYP) | Characteristic stretching frequencies for C=O, C≡N, and O-H bonds, aiding in the interpretation of IR spectra. | actascientific.com |

| Excited State Lifetime | TD-DFT / CASSCF | Estimation of the lifetime of the first singlet excited state (S1) and potential for triplet state population. | researchgate.net |

| HOMO-LUMO Gap | DFT | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. | vulcanchem.com |

Supramolecular Chemistry and Crystal Engineering of 4 Cyano 3 Iodobenzoic Acid Systems

Design Principles for Non-Covalent Interactions

The spatial arrangement of molecules in the crystalline state is governed by a delicate balance of attractive and repulsive forces. In the case of 4-cyano-3-iodobenzoic acid, the primary drivers of self-assembly are hydrogen bonds and halogen bonds, often working in concert to create robust and predictable structural motifs.

Hydrogen Bonding Motifs Involving Carboxylic Acid and Cyano Groups

The carboxylic acid group is a powerful and highly directional hydrogen bond donor and acceptor. In many benzoic acid derivatives, the carboxylic acid moieties of two molecules will form a characteristic head-to-head dimer via a pair of O—H···O hydrogen bonds, creating a stable eight-membered ring motif. This robust supramolecular synthon is a common feature in the crystal structures of carboxylic acids.

Halogen Bonding Interactions (e.g., C≡N···I, I···O, I···N)

A key feature of this compound is the presence of an iodine atom, which can act as a halogen bond donor. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site on an adjacent molecule. This interaction is highly directional and has emerged as a powerful tool in crystal engineering.

In the context of this compound, several types of halogen bonds are conceivable and have been observed in analogous systems:

C≡N···I Interactions: The nitrogen atom of the cyano group is a potential halogen bond acceptor. The interaction between the iodine atom of one molecule and the cyano group of another can lead to the formation of linear chains or more complex networks.

I···O Interactions: The carbonyl oxygen of the carboxylic acid is a strong Lewis base and can act as a halogen bond acceptor. This interaction can compete with or complement the hydrogen bonding motifs.

I···N Interactions: In the presence of other nitrogen-containing molecules (co-formers), the iodine atom can form halogen bonds with nitrogen atoms, leading to the formation of co-crystals with specific architectures.

The relative strengths of these different halogen bonds, in conjunction with the dominant hydrogen bonding, will dictate the final crystal structure.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | 2.6 - 2.8 | ~180 |

| Hydrogen Bond | C-H (Aromatic) | N≡C (Cyano) | > 3.0 | > 120 |

| Halogen Bond | C-I | N≡C (Cyano) | < 3.5 | ~180 |

| Halogen Bond | C-I | O=C (Carboxylic Acid) | < 3.5 | ~180 |

Synergistic Effects of Multiple Non-Covalent Interactions in Assembly

The true elegance of the supramolecular chemistry of this compound lies in the synergistic interplay of multiple non-covalent interactions. The formation of a stable crystal lattice is not merely the sum of individual interactions but rather a cooperative effect where the presence of one interaction can influence the strength and geometry of another. For instance, the formation of strong carboxylic acid dimers can pre-organize the molecules in a way that facilitates the formation of weaker halogen bonds, leading to a highly ordered and stable three-dimensional structure. This hierarchy of interactions is a fundamental principle in the rational design of molecular crystals.

Role of the Sigma-Hole in Halogen Bonding

The ability of the iodine atom in this compound to act as a halogen bond donor is explained by the concept of the "sigma-hole". The electron density around the covalently bonded iodine atom is not uniformly distributed. A region of lower electron density, and consequently positive electrostatic potential, exists on the outer side of the iodine atom, along the extension of the C—I covalent bond. This region is known as the sigma-hole. This positive region can then interact favorably with an area of negative electrostatic potential on an adjacent molecule, such as the lone pair of electrons on a nitrogen or oxygen atom. The size and positive potential of the sigma-hole increase with the polarizability of the halogen atom, which is why iodine is a particularly strong halogen bond donor.

Co-crystal Formation and Polymorphism Studies

The functional groups present in this compound make it an excellent candidate for the formation of co-crystals. Co-crystals are multicomponent molecular crystals in which the components interact via non-covalent forces. By selecting appropriate co-formers, it is possible to systematically modify the crystal structure and, consequently, the physicochemical properties of the resulting solid.

Influence of Substituents on Crystal Packing and Lattice Entropy

For example, co-crystallization with a series of substituted pyridines could lead to a variety of supramolecular architectures. The electronic nature of the substituent on the pyridine (B92270) ring can modulate the basicity of the nitrogen atom, thereby influencing the strength of both hydrogen and halogen bonds. Steric bulk of the substituent will also play a crucial role in dictating the possible packing arrangements.

| Co-former Substituent | Expected Influence on Interaction Strength | Potential Impact on Crystal Packing |

| Electron-donating group | Increases basicity of N, strengthens H-bonds and I···N halogen bonds. | May lead to more compact and stable structures. |

| Electron-withdrawing group | Decreases basicity of N, weakens H-bonds and I···N halogen bonds. | May favor alternative packing motifs or lead to less stable structures. |

| Bulky group | Steric hindrance may prevent optimal alignment for certain interactions. | Can lead to less dense packing and potentially polymorphic forms. |

Furthermore, the introduction of different substituents affects the lattice entropy of the co-crystals. nih.gov Ordered structures, often resulting from strong and highly directional interactions, tend to have lower lattice entropy. nih.gov Conversely, if the substituents introduce conformational flexibility or lead to frustrated packing, the resulting crystal may exhibit disorder and have a higher lattice entropy. nih.gov These subtle changes in the thermodynamic landscape can lead to the formation of different polymorphs—crystalline solids with the same chemical composition but different crystal structures. The study of polymorphism is critical in materials science and pharmaceuticals, as different polymorphs can exhibit vastly different properties.

Emergence of Structural Isomerism in Supramolecular Assemblies

Supramolecular isomerism, where identical components assemble into different crystalline structures, is a significant phenomenon in crystal engineering. researchgate.netacs.org For molecules like this compound, this isomerism arises from the multiple competing ways in which the constituent molecules can interact. The final assembled structure can be highly sensitive to experimental conditions such as solvent polarity, temperature, and crystallization kinetics, which can favor different arrangements of non-covalent bonds.

The primary interactions at play are:

Hydrogen Bonds: The carboxylic acid group typically forms robust and predictable hydrogen-bonded dimers, a common and stable motif in benzoic acid derivatives.

Halogen Bonds: The iodine atom is a strong halogen bond donor and can form highly directional interactions with halogen bond acceptors, such as the nitrogen atom of the cyano group (I···N) or the oxygen atoms of the carboxylic acid (I···O). nih.gov

Dipole-Dipole Interactions: The highly polar cyano group can engage in electrostatic interactions, further influencing the molecular packing.

The competition between these interactions can lead to various supramolecular isomers. For instance, in a polar solvent, interactions with the solvent molecules might disrupt weaker halogen bonds, favoring a structure dominated by strong hydrogen bonding. Conversely, in a non-polar solvent, the more subtle halogen and dipole interactions may play a more decisive role in the final architecture. acs.org This can result in different packing motifs, such as one-dimensional chains versus two-dimensional sheets, or even more complex three-dimensional networks, all from the same molecular components. The study of such isomers is crucial for understanding the fundamentals of self-assembly and for gaining control over the properties of crystalline materials. researchgate.net

| Interaction Type | Donor Group | Acceptor Group(s) | Role in Isomerism |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Forms primary, highly stable dimeric synthons. |

| Halogen Bond | Iodine (-I) | Cyano (-C≡N), Carbonyl Oxygen (-C=O) | Directs assembly into extended chains or sheets; competes with other interactions. nih.gov |

| Dipole-Dipole | Cyano (-C≡N) | Cyano (-C≡N) | Influences parallel vs. anti-parallel alignment of molecules, affecting packing density. |

Self-Assembly Processes and Hierarchical Structure Formation

The self-assembly of this compound into hierarchical structures is guided by the relative strengths and directionality of its available non-covalent interactions. rsc.org This process can be understood as a stepwise formation of increasingly complex structures.

Primary Structure Formation: The most reliable and strongest interaction is typically the O-H···O hydrogen bond, which leads to the formation of carboxylic acid dimers. This dimer can be considered the fundamental "supermolecule" or primary building block in the assembly process. nih.gov

Secondary Structure Assembly: These primary dimers then organize into larger structures through weaker, yet highly directional, secondary interactions. The C-I···N halogen bond is an excellent candidate for linking the dimers into one-dimensional (1D) chains. The geometry of this compound, with the iodo and cyano groups in a 1,2-relationship, could promote the formation of linear or zig-zag chains.

Tertiary Structure (Hierarchical Assembly): Finally, these 1D chains can pack together to form 2D sheets or 3D networks. This higher-level organization is mediated by even weaker forces, such as π-π stacking between the aromatic rings and weaker C-H···O interactions.

This hierarchical approach, where interactions are employed in order of their strength and reliability, is a cornerstone of modern crystal engineering. nih.gov By using a combination of hydrogen and halogen bonds, it is possible to construct extended solid-state networks with predictable connectivity and dimensionality. nih.gov The fluorination of the aromatic ring in related iodobenzoic acids has been shown to increase the strength of the iodine as a halogen-bond donor, suggesting that further functionalization of the this compound scaffold could provide even greater control over the self-assembly process. nih.gov

| Hierarchical Level | Dominant Interaction(s) | Resulting Structure |

| Primary | O-H···O Hydrogen Bonds | Carboxylic Acid Dimer |

| Secondary | C-I···N Halogen Bonds | 1D Molecular Chains |

| Tertiary | π-π Stacking, C-H···O Bonds | 2D Sheets / 3D Networks |

Applications of Supramolecular Assemblies in Advanced Materials

The controlled self-assembly of molecules like this compound provides a pathway to advanced materials with tailored properties. By programming molecular-level interactions, it is possible to create macroscopic materials with specific functions for applications in electronics, optics, and smart materials.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. greyhoundchrom.com The design of molecules that form liquid crystal phases (mesogens) often requires a specific molecular geometry, typically an elongated (calamitic) or disk-like (discotic) shape, and the presence of polar functional groups. greyhoundchrom.comyork.ac.uk

While this compound itself is not a liquid crystal, its structure contains key features that make it an excellent precursor for mesogens:

Bent-Core Shape: The 1,3,4-substitution pattern gives the molecule a "bent" or "banana" shape, a feature known to produce complex and fascinating liquid crystal phases. researchgate.net

Polar Cyano Group: The cyano group possesses a strong dipole moment, which promotes the intermolecular interactions necessary for the formation of ordered, anisotropic liquid phases. researchgate.net Molecules containing cyano groups are among the most important and widely used liquid crystals in display technologies. york.ac.uk

Reactive Carboxylic Acid: The -COOH group can be easily modified, for example, through esterification with long-chain alcohols. Attaching one or two long, flexible alkyl chains to the rigid benzoic acid core is a classic strategy for inducing liquid crystallinity.

By functionalizing this compound, a variety of bent-core liquid crystals could be synthesized. The specific interactions, including hydrogen bonding (if the acid is complexed with another molecule) and halogen bonding, would play a crucial role in dictating the type of mesophase formed, such as smectic or columnar phases. nih.govnih.gov

| Molecular Feature | Role in Liquid Crystal Design | Representative Analogous Systems |

| Bent Aromatic Core | Promotes formation of complex mesophases (e.g., columnar, nematic). researchgate.net | 3-Hydroxybenzoic Acid Derivatives researchgate.net |

| Terminal Cyano Group | Strong dipole moment enhances intermolecular forces, stabilizing mesophases. researchgate.net | 4-Cyano-4'-pentylbiphenyl (5CB) greyhoundchrom.com |

| Carboxylic Acid Group | Allows derivatization with flexible alkyl chains to induce liquid crystallinity. | 4-n-Alkanoyloxy Benzoic Acids nih.gov |

Self-healing materials are smart polymers capable of autonomously repairing damage. nih.gov One major class of these materials is ionomers, which are polymers containing a small amount of ionic groups pendant to the main polymer chain. semanticscholar.org These ionic groups tend to aggregate into clusters, forming reversible, physical crosslinks that hold the polymer network together. nih.gov When the material is damaged, the application of a stimulus (often heat) allows the ionic clusters to dissociate and reform, enabling the material to flow and heal the damaged area. researchgate.net

Aromatic carboxylic acids have been explored as components to introduce rigidity and strong, reversible hydrogen bonds into self-healing elastomers. researchgate.net While there are no direct reports of this compound being used in this context, a hypothetical self-healing ionomer could be designed by incorporating it into a polymer structure.

Hypothetical Design:

Polymer Functionalization: this compound could be chemically attached as a side group to a flexible polymer backbone (e.g., an acrylate (B77674) or siloxane).

Neutralization: A portion of the carboxylic acid groups would be neutralized with a metal salt (e.g., sodium or zinc) to create ionic carboxylate groups.

Network Formation: These ionic groups would form clusters, creating the reversible crosslinks necessary for self-healing. The rigid benzoic acid core would enhance the mechanical strength of the material, while the flexible polymer backbone would provide the necessary mobility for the healing process.

In such a system, the reversible nature of the ionic interactions would be the primary driver of the healing mechanism. nih.gov The challenge would be to balance the rigidity imparted by the aromatic ring with the chain mobility required for efficient healing.

| Component | Function in Self-Healing Ionomer | Relevant Principle/System |

| Flexible Polymer Backbone | Provides elasticity and molecular mobility for healing. | Poly(ethylene-co-methacrylic acid) (PEMAA) nih.gov |

| Carboxylic Acid Group (Neutralized) | Forms reversible ionic clusters (physical crosslinks). semanticscholar.org | Ionomer-based systems researchgate.net |

| Rigid Benzoic Acid Core | Enhances mechanical strength and toughness. | Acrylate polymers with benzoic acid side groups researchgate.net |

Applications of 4 Cyano 3 Iodobenzoic Acid in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

The utility of 4-cyano-3-iodobenzoic acid in organic synthesis stems from the differential reactivity of its functional groups. The carboxylic acid allows for the formation of esters and amides, the iodine atom is a reactive site for cross-coupling reactions, and the cyano group can be transformed into other functionalities. This versatility makes it an important intermediate in multi-step synthetic pathways. google.com

Precursor for Complex Organic Molecules

This compound serves as a foundational precursor for a variety of complex organic molecules, particularly within the pharmaceutical and industrial sectors. google.com Its structural framework is a key component in the synthesis of therapeutic agents, such as platelet aggregation inhibitors. google.com The molecule's value lies in its capacity to undergo sequential, regioselective reactions.

The reactivity of its functional groups can be summarized as follows:

Iodo Group: Enables the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the attachment of diverse aryl, alkyl, or amino groups.

Carboxylic Acid Group: Can be readily converted into esters, amides, or acid chlorides. This is fundamental for linking the molecule to other substrates or for building larger molecular assemblies. google.com

Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used as a participant in cycloaddition reactions.

This multi-faceted reactivity allows chemists to strategically build molecular complexity, making it an ideal starting material for creating diverse and elaborate chemical structures.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Functionality |

|---|---|---|

| Iodo (-I) | Suzuki Coupling | Bi-aryl structure |

| Iodo (-I) | Sonogashira Coupling | Aryl-alkyne structure |

| Carboxylic Acid (-COOH) | Esterification | Ester |

| Carboxylic Acid (-COOH) | Amidation | Amide |

| Cyano (-CN) | Hydrolysis | Carboxylic Acid / Amide |

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. aksci.com Halogenated benzoic acids, such as this compound, are established building blocks for synthesizing various heterocyclic systems. google.com For example, iodo- and bromo-benzoic acid derivatives are known to undergo tandem cyclization reactions with amidines to form quinazolinone scaffolds, which are prevalent in many biologically active molecules. semanticscholar.org The presence of the cyano group can further influence the electronic properties and reactivity of the resulting heterocyclic product, potentially leading to novel compounds with unique characteristics.

Intermediate in the Synthesis of Agrochemicals and Dyes

The structural motifs present in this compound are relevant to the agrochemical and dye industries. Substituted benzoic acids are common intermediates in the synthesis of pesticides and herbicides. google.com Furthermore, iodobenzoic acids have been utilized in the production of dyes and pigments. guidechem.com The cyano group, in particular, is a strong electron-withdrawing group and is known to be a key component in D-π-A (Donor-π-Acceptor) dye systems. researchgate.net Cyano-benzoic acid moieties can act as effective anchoring groups in dye-sensitized solar cells (DSSCs), facilitating the electronic interaction between the organic dye and the semiconductor surface (e.g., TiO₂). researchgate.net

Development of Functional Materials

The rigid structure and diverse functional groups of this compound make it an attractive candidate for the design and synthesis of new functional materials with tailored properties. bldpharm.com

Incorporation into Polymer Architectures for Enhanced Properties

Functionalized benzoic acids can be incorporated into polymer backbones through the formation of polyesters or polyamides via the carboxylic acid group. While specific research on polymers derived from this compound is not widely detailed, its potential is significant. If used as a monomer, the resulting polymer would feature pendant iodo and cyano groups along its chain. These functional groups can enhance the polymer's properties in several ways:

Increased Refractive Index: The presence of the heavy iodine atom can increase the refractive index of the polymer, a desirable property for optical materials.

Thermal Stability: The rigid aromatic structure can contribute to higher thermal stability.

Post-Polymerization Modification: The reactive iodo group provides a site for grafting other molecules onto the polymer backbone, allowing for the fine-tuning of surface properties or the attachment of active agents.

This approach is analogous to the use of other functionalized benzoic acids in creating molecularly imprinted polymers and other specialty plastics. researchgate.netresearchgate.net

Component in the Design of New Materials

One of the most promising applications for this compound is as an organic linker or building block for the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgnih.govresearchgate.net MOFs are highly porous, crystalline materials constructed from metal ions or clusters connected by organic ligands. youtube.com The properties of a MOF are directly determined by the geometry and functionality of its components.

This compound is an excellent candidate for a MOF linker due to:

Defined Geometry: Its rigid structure helps in the formation of predictable and ordered porous networks.

Multiple Coordination Sites: The carboxylate group readily coordinates with metal centers to form the framework, while the cyano group can also participate in coordination or act as a functional site within the pores.

Pore Functionalization: The iodo and cyano groups can line the pores of the MOF, creating specific binding sites for guest molecules. This is particularly relevant for applications like selective gas capture and storage, where pore chemistry is crucial. rsc.orgresearchgate.net

The use of such multifunctional linkers allows for the rational design of advanced materials with customized properties for applications in catalysis, gas separation, and drug delivery. nih.gov

Research in Catalysis and Reagent Design

This compound is a specialized aromatic compound that has garnered interest in the fields of advanced chemical synthesis and materials science. Its unique molecular architecture, featuring a carboxylic acid, a nitrile (cyano group), and an iodine atom on a benzene (B151609) ring, makes it a valuable precursor for creating sophisticated reagents and catalysts. The electron-withdrawing properties of the cyano group and the carbon-iodine bond are key to its utility, influencing the reactivity of the molecule in predictable and useful ways. Research has particularly focused on its application in developing hypervalent iodine(III) oxidants and in the design of organocatalysts.

Precursors to Cyclic Hypervalent Iodine(III) Oxidants

A significant application of this compound is its role as a precursor in the synthesis of cyclic hypervalent iodine(III) reagents, specifically benziodoxolones. These compounds are noted for their stability and effectiveness as oxidizing agents in a variety of chemical transformations. The presence of the ortho-iodine atom and the carboxylic acid group on the same molecule allows for the formation of a stable five-membered ring structure when the iodine is oxidized to a higher valence state (iodine(III)).

The synthesis of these cyclic oxidants typically involves the oxidation of the 2-iodo-substituted benzoic acid. In the case of a cyanated precursor, the resulting product is a cyanobenziodoxolone. One such well-studied reagent is 1-Cyano-1,2-benziodoxol-3(1H)-one (CBX). chemrxiv.org This compound is a stable, crystalline solid that serves as an efficient electrophilic cyanating agent, offering a safer alternative to many traditional cyanating reagents. chemrxiv.org

The general synthetic strategy to produce such cyclic hypervalent iodine(III) oxidants is outlined in the table below.

Table 1: General Synthesis of Cyclic Hypervalent Iodine(III) Oxidants

| Step | Description | Typical Reagents | Product Class |

| 1 | Oxidation | The iodine atom in the substituted 2-iodobenzoic acid is oxidized from iodine(I) to iodine(III). | Peroxy acids (e.g., m-CPBA), potassium persulfate, or Oxone in the presence of sulfuric acid. nih.gov |

| 2 | Cyclization & Ligand Introduction | The oxidized iodine center undergoes intramolecular cyclization with the adjacent carboxylic acid group. A ligand, such as a cyano group, is introduced. | The specific ligand source, for example, trimethylsilyl (B98337) cyanide (TMSCN) for cyanation. |

The resulting cyanobenziodoxolones are powerful reagents used in various synthetic applications, including the cyanation of N,N-dialkylarylamines and thiols, and in photoredox-catalyzed reactions. chemrxiv.orgepfl.ch The presence of the cyano group on the aromatic ring can modulate the reactivity and stability of the hypervalent iodine center.

Utilization in Organocatalysis

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. This compound and its derivatives are promising candidates for a specific type of organocatalysis that relies on "halogen bonding."

Halogen bonding is a non-covalent interaction similar to hydrogen bonding, where a halogen atom with a region of positive electrostatic potential (a "σ-hole") acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.gov The strength of this interaction is enhanced by the presence of electron-withdrawing groups on the molecule containing the halogen bond donor. The cyano and carboxylic acid groups in this compound are strongly electron-withdrawing, which makes the iodine atom a more potent halogen bond donor.

This property can be harnessed in organocatalysis to activate substrates. For example, a catalyst based on this structure could use its iodine atom to bind to and activate a carbonyl group or a nitro group in a substrate, making it more susceptible to nucleophilic attack. beilstein-journals.org While direct catalytic use of this compound is not widely reported, its structural motifs are central to the design of more complex bifunctional catalysts. beilstein-journals.orgnih.gov In such a catalyst, one part of the molecule (the iodo-aryl group) would provide activation via halogen bonding, while another part could be designed to direct the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov

Table 2: Potential Applications of this compound Derivatives in Organocatalysis

| Catalytic Strategy | Role of the this compound Moiety | Potential Catalyzed Reactions |

| Halogen Bonding Catalysis | The iodine atom, activated by the electron-withdrawing cyano and carboxyl groups, serves as a strong halogen bond donor to activate electrophilic substrates. nih.gov | Michael Additions, Diels-Alder Reactions, Mukaiyama Aldol Reactions. beilstein-journals.org |

| Bifunctional Catalysis | The molecule is incorporated into a larger chiral scaffold where the iodine atom activates one reactant via halogen bonding, and another functional group (e.g., an amine or thiourea) activates the other reactant. beilstein-journals.orgnih.gov | Asymmetric synthesis, where control of stereochemistry is crucial. |

| Anion Recognition | The strong halogen bonding capability can be used to bind and stabilize anions, potentially catalyzing reactions that proceed through anionic intermediates. umt.edu | Halide abstraction reactions. umt.edu |

The ongoing research into halogen bonding continues to highlight the potential of highly functionalized aryl iodides like this compound as foundational structures for the development of novel and effective organocatalysts. nih.govumt.edu

Q & A

Q. What synthetic strategies are recommended for preparing 4-cyano-3-iodobenzoic acid, and how can reaction intermediates be verified?

- Methodological Answer : Begin with a substituted benzoic acid precursor (e.g., 3-iodobenzoic acid) and introduce the cyano group via nucleophilic substitution or palladium-catalyzed cyanation. For intermediate verification:

- Use thin-layer chromatography (TLC) to monitor reaction progress.

- Confirm intermediates via ¹H/¹³C NMR (e.g., aromatic proton shifts for iodine substitution ) and FT-IR (C≡N stretch at ~2200 cm⁻¹).

- Validate purity using HPLC with a reverse-phase column (C18) and UV detection at 254 nm .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze aromatic proton splitting patterns (e.g., para-substituent effects) and carbon chemical shifts for iodine and cyano groups .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M-H]⁻ ion) and compare with computational data from NIST Chemistry WebBook .

- Elemental Analysis : Verify C, H, N, and I composition to ±0.3% deviation.

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coat, goggles) to avoid inhalation/contact.

- Store in airtight containers away from light to prevent iodine loss or degradation .

- Neutralize waste with a 10% sodium bicarbonate solution before disposal.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points, solubility) of halogenated benzoic acid derivatives?

- Methodological Answer :

- Cross-reference data from NIST Standard Reference Database and replicate experiments under controlled conditions (e.g., DSC for melting points).

- Analyze impurities via GC-MS or HPLC ; discrepancies often arise from incomplete purification or polymorphic forms.

- Example: 4-Fluorobenzoic acid’s ΔfH° (solid) is reported as -648.5 ± 1.3 kJ/mol , but variations may stem from crystallinity differences.

Q. What strategies improve the aqueous solubility of this compound for biological assays?

- Methodological Answer :

- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~2.8) using buffers (pH >4) to enhance solubility .

- Co-Solvents : Use DMSO or ethanol (≤10% v/v) to maintain compound stability.

- Derivatization : Convert to a sodium salt or esterify the carboxylic acid temporarily.

Q. How does the electronic effect of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Iodine’s strong σ-donor/weak π-acceptor nature facilitates oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling).

- Optimize catalyst systems (e.g., Pd(PPh₃)₄) and ligands (XPhos) in anhydrous THF at 60–80°C .

- Monitor reaction progress via 31P NMR to assess ligand coordination efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.